molecular formula C9H11NO3 B2751927 Ethyl 2-(6-hydroxypyridin-3-yl)acetate CAS No. 847375-00-2

Ethyl 2-(6-hydroxypyridin-3-yl)acetate

Cat. No.: B2751927
CAS No.: 847375-00-2
M. Wt: 181.191
InChI Key: WIOFHNGYXYCOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-hydroxypyridin-3-yl)acetate is an ester derivative of 6-hydroxynicotinic acid, featuring a pyridine ring substituted with a hydroxyl group at position 6 and an acetoxyethyl moiety at position 2. It is primarily utilized in pharmaceutical and biotechnology research as a building block for synthesizing bioactive molecules. Its commercial availability (e.g., CymitQuimica offers 1g for €479) underscores its relevance in drug development and chemical synthesis .

Properties

IUPAC Name

ethyl 2-(6-oxo-1H-pyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)5-7-3-4-8(11)10-6-7/h3-4,6H,2,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFHNGYXYCOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(6-hydroxypyridin-3-yl)acetate can be synthesized through several synthetic routes. One common method involves the esterification of 6-hydroxypyridine-3-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxypyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-hydroxypyridin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(6-hydroxypyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine/Pyridinone Family

Ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate Derivatives
  • Structure: These compounds feature a pyridazinone ring (a six-membered ring with two adjacent nitrogen atoms) instead of a pyridine ring. Substituents at position 6 (e.g., aryl, alkyl groups) modulate biological activity.
  • Synthesis: Prepared via hydrolysis of ethyl bromoacetate with substituted pyridazinones under basic conditions (K₂CO₃/acetone) .
  • Bioactivity : Demonstrated potent analgesic and anti-inflammatory activities in preclinical studies .
Ethyl 6-Chloropyridine-3-acetate
  • Structure : Chlorine substituent at position 6 instead of hydroxyl.
  • Properties : Increased lipophilicity (logP ~0.89) due to the chloro group, which may improve membrane permeability but reduce solubility in aqueous media .
  • Applications : Used as a pharmaceutical intermediate, particularly in agrochemicals .
2-(6-Methylpyridin-3-yl)acetic Acid
  • Structure : Methyl group at position 6 and a carboxylic acid instead of an ester.
  • Metabolism : The carboxylic acid form is more prone to renal excretion, whereas the ester form (e.g., Ethyl 2-(6-hydroxypyridin-3-yl)acetate) may exhibit prolonged bioavailability due to slower hydrolysis .

Heterocyclic Ester Derivatives

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Benzofuran core with bromo and sulfinyl substituents.
  • Crystal Structure : Stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds, similar to pyridine-based esters .
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
  • Structure : Chloropyridine linked to a triazole ring.
  • Applications : Explored as a pesticide due to its heterocyclic diversity and stability .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight logP* Solubility (Water) Key Functional Groups
This compound C₉H₁₁NO₃ 181.19 ~0.5 Moderate Hydroxyl, Ester
Ethyl 6-Chloropyridine-3-acetate C₉H₁₀ClNO₂ 199.64 0.89 Low Chloro, Ester
2-(6-Methylpyridin-3-yl)acetic Acid C₈H₉NO₂ 151.16 0.7 High Methyl, Carboxylic Acid
Ethyl (6-phenyl-3(2H)-pyridazinon-2-yl)acetate C₁₄H₁₅N₂O₃ 259.28 1.2 Low Pyridazinone, Ester

*Predicted using XLogP3 .

Biological Activity

Ethyl 2-(6-hydroxypyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Profile

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₉NO₃
  • Molecular Weight: 179.17 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Binding:
    • It may interact with various receptors, modulating their activity and leading to biological responses.
  • Anti-inflammatory Activity:
    • This compound exhibits potential anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory mediators.

Biological Activities

The compound has been studied for various biological activities:

1. Anti-inflammatory Effects:

  • In vitro studies demonstrated that this compound can reduce cytokine levels and tissue inflammation, suggesting its potential use in treating inflammatory diseases.

2. Anticancer Properties:

  • Research indicates that derivatives of pyridine compounds, including this compound, show selective anti-proliferative activity against cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against multidrug-resistant acute myeloid leukemia cells .

3. Neuroprotective Effects:

  • Some studies have suggested that this compound may possess neuroprotective properties, potentially useful in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerSelective cytotoxicity against cancer cells
NeuroprotectivePotential protective effects in neurodegeneration

Notable Research Findings

  • Anti-inflammatory Studies:
    • In a study focusing on the anti-inflammatory potential of similar compounds, it was found that they effectively reduced inflammation markers in cell culture models, indicating a promising therapeutic avenue for conditions like arthritis and other inflammatory disorders.
  • Cytotoxicity Assessments:
    • Compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.